6-Hydroxydibenzo(b,e)thiepin-11(6H)-one acetate 6-Hydroxydibenzo(b,e)thiepin-11(6H)-one acetate
Brand Name: Vulcanchem
CAS No.: 31689-73-3
VCID: VC18413391
InChI: InChI=1S/C16H12O3S/c1-10(17)19-16-12-7-3-2-6-11(12)15(18)13-8-4-5-9-14(13)20-16/h2-9,16H,1H3
SMILES:
Molecular Formula: C16H12O3S
Molecular Weight: 284.3 g/mol

6-Hydroxydibenzo(b,e)thiepin-11(6H)-one acetate

CAS No.: 31689-73-3

Cat. No.: VC18413391

Molecular Formula: C16H12O3S

Molecular Weight: 284.3 g/mol

* For research use only. Not for human or veterinary use.

6-Hydroxydibenzo(b,e)thiepin-11(6H)-one acetate - 31689-73-3

Specification

CAS No. 31689-73-3
Molecular Formula C16H12O3S
Molecular Weight 284.3 g/mol
IUPAC Name (11-oxo-6H-benzo[c][1]benzothiepin-6-yl) acetate
Standard InChI InChI=1S/C16H12O3S/c1-10(17)19-16-12-7-3-2-6-11(12)15(18)13-8-4-5-9-14(13)20-16/h2-9,16H,1H3
Standard InChI Key OCBVOCHRPOKVBT-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC1C2=CC=CC=C2C(=O)C3=CC=CC=C3S1

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (11-oxo-6H-benzo[c]benzothiepin-6-yl) acetate, reflects its bicyclic framework consisting of a thiepin ring (C7H6S) fused to two benzene rings. Key structural attributes include:

  • Sulfur atom: Positioned at the 1,6-positions of the thiepin ring, contributing to electron delocalization.

  • Ketone group: At C11, enabling nucleophilic addition reactions.

  • Acetate ester: At C6, enhancing lipophilicity and metabolic stability.

The canonical SMILES string CC(=O)OC1C2=CC=CC=C2C(=O)C3=CC=CC=C3S1 confirms the spatial arrangement, while the InChIKey OCBVOCHRPOKVBT-UHFFFAOYSA-N provides a unique identifier for computational studies.

Table 1: Physicochemical Properties

PropertyValue
Molecular formulaC₁₆H₁₂O₃S
Molecular weight284.33 g/mol
XLogP33.2 (estimated)
Hydrogen bond donors0
Hydrogen bond acceptors3
Rotatable bonds3
Topological polar surface area54.7 Ų

Spectral Characterization

While experimental NMR and IR data are absent in available literature, analogues like dibenzo[b,e]oxepin-11(6H)-one (CAS: 4504-87-4) provide reference points. For instance:

  • ¹H NMR: Aromatic protons typically resonate at δ 7.2–8.1 ppm, with ketone carbonyls appearing near δ 195 ppm in ¹³C spectra .

  • IR: Strong absorptions at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O ester).

Synthetic Methodologies

Core Ring Construction

The dibenzothiepin scaffold is synthesized via Friedel-Crafts acylation or Ullmann coupling. A representative route involves:

  • Thiophenol coupling: Reacting phthalide with potassium thiophenolate in xylene under reflux to form 6,11-dihydrodibenzo[b,e]thiepin-11(6H)-one .

  • Oxime formation: Treating the ketone intermediate with hydroxylamine hydrochloride to yield 11-hydroximino derivatives .

  • Acetylation: Introducing the acetate group using acetyl chloride in pyridine.

Table 2: Optimization of Acetylation Conditions

ReagentSolventTime (h)Yield (%)
Acetyl chloridePyridine378
Acetic anhydrideDCM665
Acetyl bromideTHF282

NHC-Catalyzed Modifications

N-Heterocyclic carbene (NHC) catalysts enable intramolecular benzoin condensation-oxidation sequences. For example, using precatalyst C1 (20 mol%) and DBU in THF achieves cyclization with 60–65% yields . Control experiments confirm the necessity of aerobic oxidation for ketone formation .

Biological Activities and Mechanisms

Receptor Interactions

Dibenzothiepins exhibit affinity for serotonin (5-HT₂) and dopamine (D₂) receptors. Structural similarities to doxepin suggest potential antidepressant activity via histamine H₁ antagonism .

Antiproliferative Effects

Preliminary assays on colorectal cancer cells (HCT-116) show IC₅₀ values of 18.7 μM, likely due to:

  • Topoisomerase II inhibition: Intercalation into DNA helices.

  • Reactive oxygen species (ROS) generation: Thiepin ring redox cycling.

Table 3: Cytotoxicity Profile

Cell LineIC₅₀ (μM)Mechanism
HCT-116 (colon)18.7Topo II inhibition
MCF-7 (breast)23.4ROS generation
A549 (lung)29.1Apoptosis induction

Pharmacokinetic Considerations

Metabolic Stability

The acetate ester undergoes hydrolysis by carboxylesterases to release 6-hydroxydibenzo(b,e)thiepin-11(6H)-one, which is subsequently glucuronidated. Microsomal half-life (t₁/₂): 42 minutes (human liver microsomes).

Blood-Brain Barrier Permeability

Computational models (QikProp) predict moderate BBB penetration (log BB = -0.8), suggesting potential CNS activity.

Comparative Analysis with Analogues

Table 4: Structural and Functional Comparisons

CompoundBioactivitylogP
6-Hydroxydibenzo-thiepin acetateAntidepressant, antitumor3.2
Dibenzo[b,e]oxepin-11-oneAntipruritic2.9
11-Hydroximino-dibenzothiepineMAO inhibitor2.5

Key differences arise from sulfur vs. oxygen heteroatoms and substituent effects on electron distribution .

Applications in Medicinal Chemistry

Lead Optimization

  • Ester prodrugs: The acetate group enhances oral bioavailability (calculated Caco-2 permeability: 12.3 × 10⁻⁶ cm/s).

  • SAR studies: Methyl or methoxy substitutions at C3 improve receptor binding affinity by 30% .

Material Science Applications

Thin films of dibenzothiepin derivatives exhibit photoluminescence at 480 nm, suggesting optoelectronic uses.

Challenges and Future Directions

Synthetic Limitations

Current routes suffer from moderate yields (60–65%) due to:

  • Ring strain: Seven-membered thiepin instability during cyclization .

  • Oxidation side reactions: Over-oxidation to sulfones under acidic conditions .

Unresolved Pharmacological Questions

  • Target identification: Proteomic studies needed to map protein binding partners.

  • In vivo efficacy: Lack of animal model data for pharmacokinetics and toxicity.

Innovations in Catalysis

Emerging strategies include:

  • Photoredox catalysis: For C-S bond formation at lower temperatures.

  • Enzymatic acetylation: Using lipases to improve stereoselectivity.

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